molecular formula C16H23NO2 B11513216 N-(furan-2-ylmethyl)undec-10-ynamide

N-(furan-2-ylmethyl)undec-10-ynamide

Cat. No.: B11513216
M. Wt: 261.36 g/mol
InChI Key: KAMUEWFRROTBEQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)undec-10-ynamide is a compound that features a furan ring attached to an undec-10-ynamide chain. This compound is part of the ynamide family, which is characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)undec-10-ynamide can be synthesized through various methods. One common approach involves the use of microwave-assisted conditions. For example, the synthesis of amide derivatives containing furan rings can be achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction is carried out in a microwave reactor, and the conditions are optimized for reaction time, solvent, and substrate amounts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized for industrial applications. The choice of reagents and solvents, as well as the reaction parameters, are crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)undec-10-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The furan ring and the ynamide moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Brønsted acids, transition metals, and other catalysts. For example, Brønsted acid-mediated reactions of ynamides have been shown to include cycloaddition, cyclization, and oxygen atom transfer reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, cycloaddition reactions can lead to the formation of structurally complex N-containing molecules, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)undec-10-ynamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)undec-10-ynamide involves its unique structure, which allows it to participate in various chemical reactions. The electron-withdrawing group attached to the nitrogen atom polarizes the carbon-carbon triple bond, enabling the compound to act as both a nucleophile and an electrophile . This dual reactivity makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)undec-10-ynamide is unique due to its combination of a furan ring and an ynamide moiety. This structure provides distinct reactivity and properties compared to other similar compounds. The presence of the furan ring enhances its potential for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(furan-2-ylmethyl)undec-10-ynamide

InChI

InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-8-9-12-16(18)17-14-15-11-10-13-19-15/h1,10-11,13H,3-9,12,14H2,(H,17,18)

InChI Key

KAMUEWFRROTBEQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCC(=O)NCC1=CC=CO1

Origin of Product

United States

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